N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
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Description
N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a useful research compound. Its molecular formula is C20H24N4 and its molecular weight is 320.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which this compound is a part of, have exhibited a wide range of biological activities . They have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Pyrrolopyrazine derivatives have shown more activity on kinase inhibition . Kinase inhibitors work by blocking the action of a certain type of kinase, which are enzymes that modify other proteins by adding a phosphate group to them (phosphorylation). This can affect many cellular processes, including cell division, metabolism, and signaling.
Biochemical Pathways
These could include pathways involved in cell division, inflammation, viral replication, fungal growth, oxidation reactions, tumor growth, and kinase signaling .
Result of Action
Given its potential kinase inhibitory activity, it could potentially interfere with cell division and signaling processes .
Biological Activity
N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine (CAS Number: 896851-82-4) is a heterocyclic compound with potential therapeutic applications. This article explores its biological activities, synthesizing methods, and relevant research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that contributes to its biological activity. The molecular formula is C16H21N5, indicating the presence of nitrogen heterocycles which are often associated with diverse pharmacological effects.
1. Anti-inflammatory Activity
Research indicates that compounds related to the pyrazolo[1,5-a]pyrimidine class exhibit significant anti-inflammatory properties. For instance, derivatives have shown effective inhibition of COX-2 activity, a key enzyme in the inflammatory process. In vitro studies have reported IC50 values around 0.04μmol, comparable to standard anti-inflammatory drugs like celecoxib .
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies have shown moderate activity against various bacterial strains, with minimal inhibitory concentrations (MIC) reported as low as 0.21μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli . This suggests potential applications in treating bacterial infections.
3. Antitumor Activity
The compound's structural features may also confer antitumor properties. Preliminary investigations into similar pyrazolo derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a potential pathway for cancer therapy . Further studies are needed to elucidate the specific mechanisms involved.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include cyclocondensation techniques. Recent advancements in synthetic methodologies have improved yields and purity through innovative approaches such as using sodium alkoxide solutions for cyclocondensation reactions .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound and its analogs:
Properties
IUPAC Name |
11-methyl-N-(2-methylpropyl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-13(2)12-21-19-16-10-7-11-17(16)22-20-18(14(3)23-24(19)20)15-8-5-4-6-9-15/h4-6,8-9,13,21H,7,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFFERYXOWUFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.